molecular formula C8H5Br2NS B2993328 2,4-Dibromo-7-methyl-1,3-benzothiazole CAS No. 1427420-57-2

2,4-Dibromo-7-methyl-1,3-benzothiazole

Cat. No.: B2993328
CAS No.: 1427420-57-2
M. Wt: 307
InChI Key: VWUZTWXIWFBQMT-UHFFFAOYSA-N
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Description

2,4-Dibromo-7-methyl-1,3-benzothiazole is an organic compound with the molecular formula C8H5Br2NS. It is a derivative of benzothiazole, characterized by the presence of two bromine atoms at the 2 and 4 positions and a methyl group at the 7 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-7-methyl-1,3-benzothiazole typically involves the bromination of 7-methyl-1,3-benzothiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and debrominated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dibromo-7-methyl-1,3-benzothiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-7-methyl-1,3-benzothiazole is unique due to the presence of both bromine atoms and a methyl group, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

2,4-dibromo-7-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NS/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUZTWXIWFBQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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